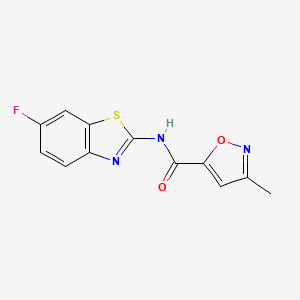

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position and linked via a carboxamide group to a 3-methyl-1,2-oxazole moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which may influence its physicochemical properties, such as polarity, solubility, and metabolic stability.

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2S/c1-6-4-9(18-16-6)11(17)15-12-14-8-3-2-7(13)5-10(8)19-12/h2-5H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUOWLCWWRFUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkylating agent to form the benzothiazole ring. Subsequent fluorination introduces the fluorine atom at the 6-position of the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or neutral conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. Its interaction with biological targets can provide insights into the mechanisms of action of similar compounds.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including infections, inflammation, and cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of commercial products.

Mechanism of Action

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (F, Cl, CF₃): The 6-fluoro substituent in the target compound likely enhances metabolic stability compared to unsubstituted benzothiazoles. The 4,5-dichloro-3,5-dimethoxy derivative exhibits the highest molecular weight (399.23 g/mol) and peak area in chromatographic studies, suggesting strong retention in nonpolar matrices.

Linker and Heterocycle Variations:

- Polarity and Solubility: Methoxy groups () increase polarity compared to fluoro or chloro substituents.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the fluorine atom and the unique oxazole ring enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various cellular processes. The compound may inhibit key enzymes related to cancer cell proliferation or microbial growth.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism typically involves the inhibition of cell cycle progression and promotion of apoptotic pathways, particularly in breast cancer (MCF-7) and leukemia cell lines .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Benzothiazole derivative A | U937 | 0.65 | Cell cycle arrest |

| Benzothiazole derivative B | CEM-C7 | 0.12 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in treating various diseases:

- Case Study on Anticancer Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that certain benzothiazole derivatives could effectively inhibit bacterial growth, suggesting potential as novel antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.